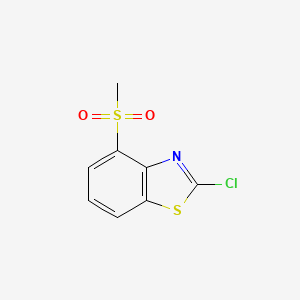

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole

Vue d'ensemble

Description

“2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole” is a chemical compound with the empirical formula C8H7ClO4S . It is a solid substance at 20°C . This compound is used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of “2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole” involves the use of 2-4-methylsulfonyltoluene, nitric acid, and a catalyst in an autoclave. The reaction is carried out at a temperature between 140°C and 200°C .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole” is represented by the formula C8H7ClO4S. It has an average mass of 234.657 Da and a monoisotopic mass of 233.975357 Da .Physical And Chemical Properties Analysis

“2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole” is a solid substance at 20°C . It has a molecular weight of 234.66 .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Synthesis of 1,3-Benzothiazole Derivatives: Treatment of 1,3-benzothiazol-2(3H)-one and its derivatives with chlorosulfonic acid yields corresponding sulfonyl chlorides, sulfonic acids, esters, and amides. This includes the synthesis of compounds related to 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole (Dushamov et al., 2020).

Structural Analysis and Properties

- Intramolecular Interactions in Benzothiazole Derivatives: 1,3-benzothiazole derivatives, including those with methylsulfonyl groups, have been studied for their structural characteristics, focusing on intramolecular interactions like hypervalent contacts and hydrogen bonds (Navarrete-Vázquez et al., 2012).

Pharmacological Potential

Antimicrobial and Anticancer Properties

Novel methylsulfonyl benzothiazole derivatives have been synthesized and shown to exhibit promising antimicrobial activity against various bacterial and fungal species. Some compounds also demonstrated significant reduction in cancer cell growth, particularly in cervical cancer cell lines (Lad et al., 2017).

Development of Antitumor Agents

2-(4-aminophenyl)benzothiazoles, including derivatives with methylsulfonyl groups, are potent antitumor agents, showing activity against various cancer cell lines, particularly in breast, ovarian, lung, renal, and colon carcinomas (Bradshaw et al., 2001).

Safety and Hazards

The compound is classified as dangerous. It may cause skin irritation, serious eye damage, and respiratory irritation. It is also harmful to aquatic life . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Mécanisme D'action

Target of Action

A similar compound, (2s,3s)-3-{3-[2-chloro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-cyclopentylidene-4-cyclopropyl-1-fluorobutan-2-amine, has been reported to target dipeptidyl peptidase 4 .

Mode of Action

It is likely that it interacts with its target protein to modulate its function, leading to downstream effects .

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium .

Pharmacokinetics

The related compound mentioned earlier has been reported to have an unspecified volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Based on its potential target, it may influence the activity of dipeptidyl peptidase 4, which could have downstream effects on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a related compound, Sulcotrione, has been reported to have some residual soil activity, remaining in the top layer of the soil to be activated by rainfall . .

Propriétés

IUPAC Name |

2-chloro-4-methylsulfonyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S2/c1-14(11,12)6-4-2-3-5-7(6)10-8(9)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRDTLZWRYCEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole | |

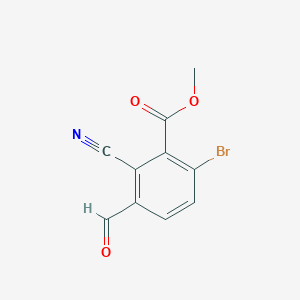

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

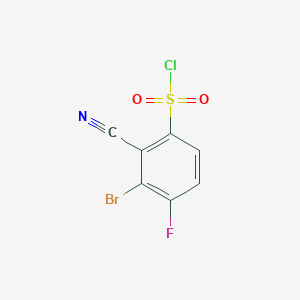

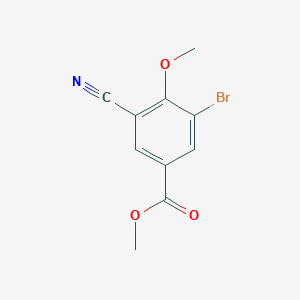

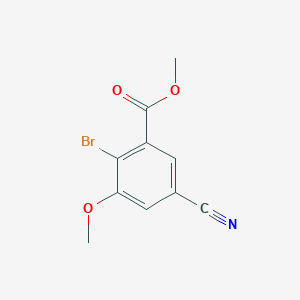

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.